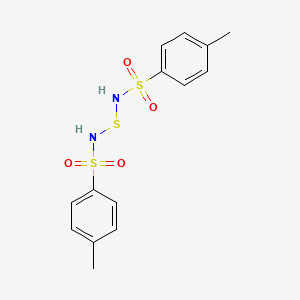
N,N'-Sulfanediylbis(4-methylbenzene-1-sulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C14H16N2O4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of sulfonamide groups attached to a benzene ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzymes and inhibit their activity, which is the basis for its potential use as an enzyme inhibitor. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the sulfanediyl linkage.
N,N-diethyl-4-methylbenzene-1-sulfonamide: Contains diethyl groups instead of the sulfanediyl linkage.
Uniqueness
N,N’-Sulfanediylbis(4-methylbenzene-1-sulfonamide) is unique due to the presence of the sulfanediyl linkage, which imparts distinct chemical properties and reactivity compared to other sulfonamide compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
53395-35-0 |
|---|---|
Fórmula molecular |
C14H16N2O4S3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(4-methylphenyl)sulfonylamino]sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S3/c1-11-3-7-13(8-4-11)22(17,18)15-21-16-23(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 |
Clave InChI |
VTXSFENWYLWQHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NSNS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


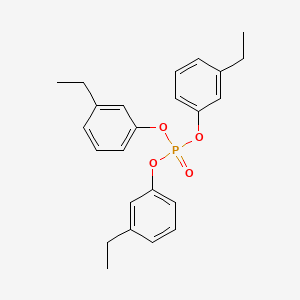
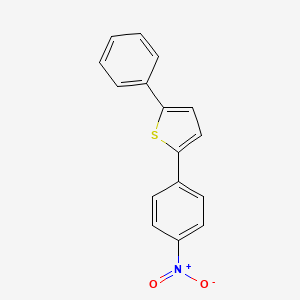
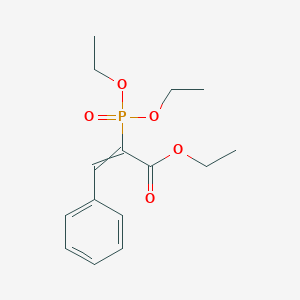
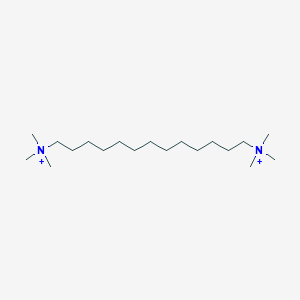
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)

![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
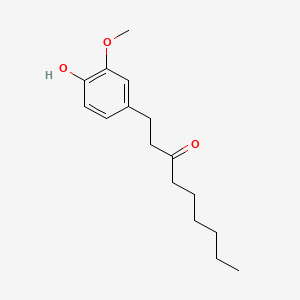
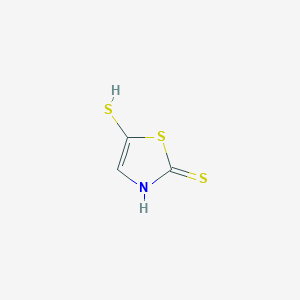
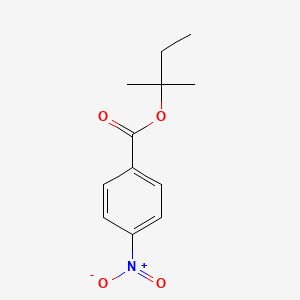
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
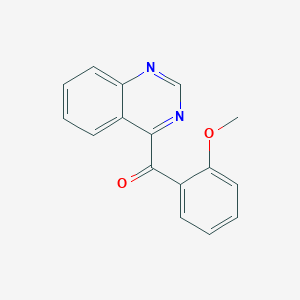
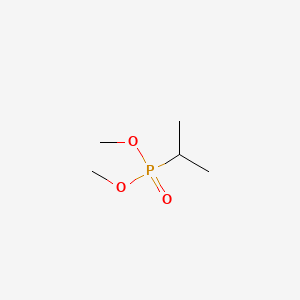
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
